7-(2-Methoxyethyl)-2-(quinolin-8-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
7-(2-Methoxyethyl)-2-(quinolin-8-ylmethyl)-2,7-diazaspiro[45]decan-6-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methoxyethyl)-2-(quinolin-8-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline moiety: Starting from aniline derivatives, the Skraup synthesis can be employed to form the quinoline ring.
Spiro linkage formation: The diazaspirodecane structure can be synthesized through cyclization reactions involving appropriate diamines and ketones.
Final coupling: The quinoline and diazaspirodecane intermediates are coupled under specific conditions, possibly using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the methoxyethyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group may yield 7-(2-formylethyl)-2-(quinolin-8-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to the presence of the quinoline moiety.
Receptor Binding: Potential to act as a ligand for certain biological receptors.
Medicine
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer or anti-microbial properties.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-(2-Methoxyethyl)-2-(quinolin-8-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety could play a crucial role in these interactions, possibly through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
7-(2-Methoxyethyl)-2-(quinolin-8-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one: Similar in structure but with variations in the substituents.
Quinoline derivatives: Compounds with the quinoline ring system, used in various pharmacological applications.
Spiro compounds: Molecules with spiro linkages, known for their unique structural properties.
Uniqueness
The uniqueness of this compound lies in its combination of the quinoline and diazaspirodecane moieties, which may confer distinct biological and chemical properties not found in other compounds.
Properties
IUPAC Name |
7-(2-methoxyethyl)-2-(quinolin-8-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-14-13-24-11-4-8-21(20(24)25)9-12-23(16-21)15-18-6-2-5-17-7-3-10-22-19(17)18/h2-3,5-7,10H,4,8-9,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFOMEOTBRNJIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1=O)CCN(C2)CC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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